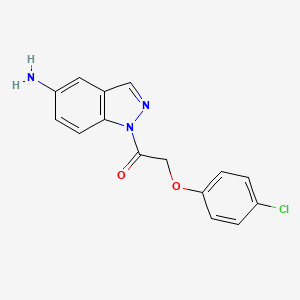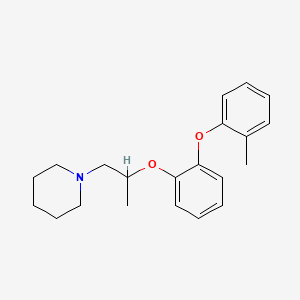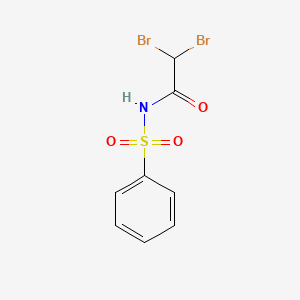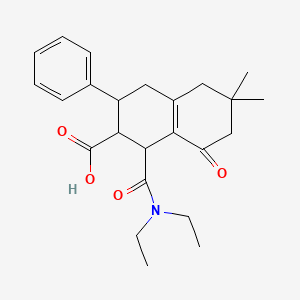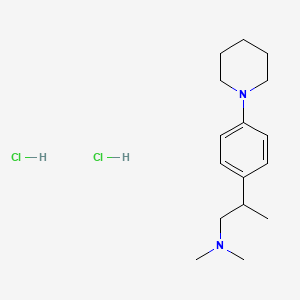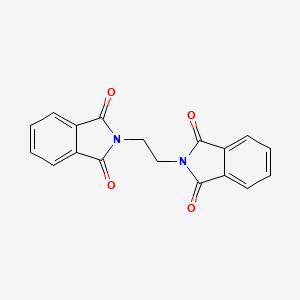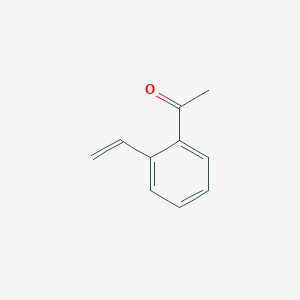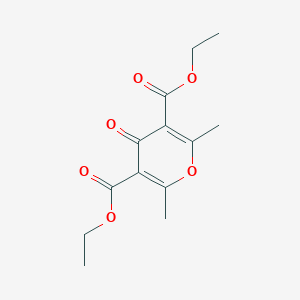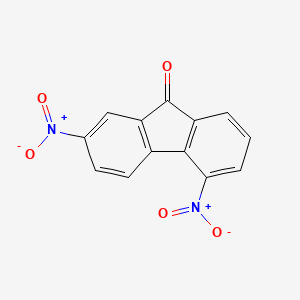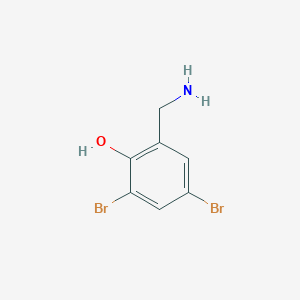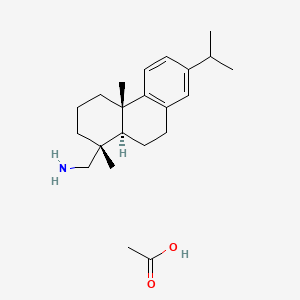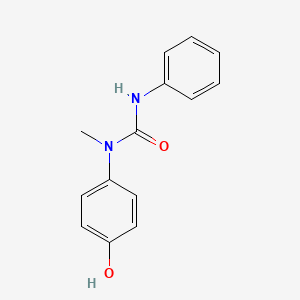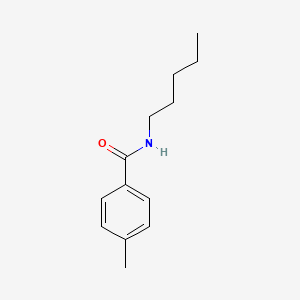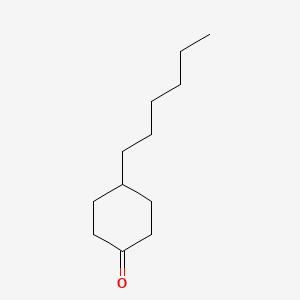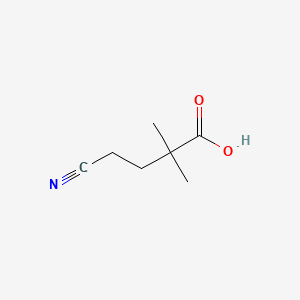
4-Cyano-2,2-dimethylbutanoic acid
Overview
Description
4-Cyano-2,2-dimethylbutanoic acid, also known as 4-Cyanoisovalerianic acid, is a carboxylic acid with the molecular formula C7H11NO2. It is a derivative of Dimebutic acid, which is a fatty acid .
Molecular Structure Analysis
The molecular weight of this compound is 141.17 g/mol. The molecular structure of a similar compound, 2,2-Dimethylbutanoic acid, is C6H12O2 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, cyanohydrins, which are related compounds, are known to be intermediates for the Strecker amino acid synthesis .Scientific Research Applications
Pheromone Synthesis and Analysis
One notable application involves the synthesis and chromatographic analysis of pheromones, specifically the male aggregation pheromone of the red flour beetle, Tribolium castaneum. The research demonstrated the synthesis of all four stereoisomers of 4,8-dimethyldecanal, a process that involves oxidation to the corresponding carboxylic acid followed by derivatization. This study underscores the role of 4-Cyano-2,2-dimethylbutanoic acid derivatives in pheromone analysis and synthesis, contributing to our understanding of insect behavior and pest control strategies (Akasaka et al., 2011).
Crystallization Behavior of Polymorphic Compounds
Research on polymorphic compounds, such as MPPO, reveals the crystallization behavior from aqueous solutions, highlighting the importance of solvent composition and seeding temperature. This research demonstrates the role of this compound derivatives in fine-tuning the crystallization process, which is crucial for the development of pharmaceuticals and materials with desired properties (Nakata et al., 2009).
Photophysical and Electrochemical Properties
The compound has also been explored for its photophysical and electrochemical properties. For instance, a new coumarin dye, based on a derivative of this compound, demonstrated efficient photon-to-electron conversion properties when used as a dye sensitizer in solar cells. This research contributes to the development of more efficient solar energy conversion technologies (Wang et al., 2005).
Cyanohydrin Synthesis
Another application is found in the synthesis of cyanohydrins, leading to intermediates en route to dihydroxy-dimethylbutanoic acids. This research demonstrates the compound's utility in the synthesis of intermediates for various chemical reactions, showcasing its versatility in organic synthesis (Powell et al., 1978).
Organic Sensitizers for Solar Cell Applications
Additionally, this compound derivatives have been used in the molecular engineering of organic sensitizers for solar cell applications. Novel organic sensitizers have been synthesized, showing high incident photon to current conversion efficiency. This research highlights the potential of these compounds in enhancing the efficiency of dye-sensitized solar cells, contributing to the advancement of renewable energy technologies (Kim et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
4-cyano-2,2-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-7(2,6(9)10)4-3-5-8/h3-4H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIILVMAUXTNHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80288829 | |
| Record name | 4-cyano-2,2-dimethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80288829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6939-69-1 | |
| Record name | Butyric acid,2-dimethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57753 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-cyano-2,2-dimethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80288829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
